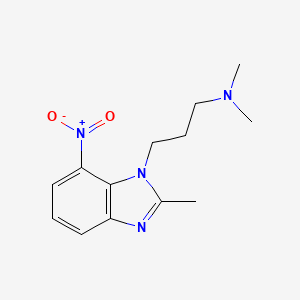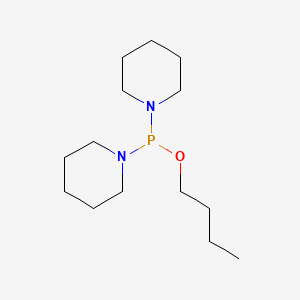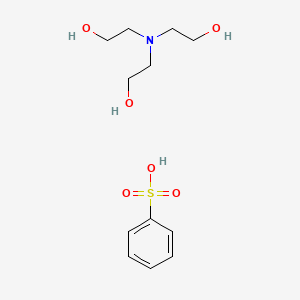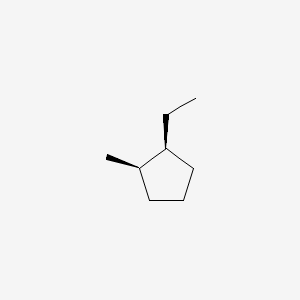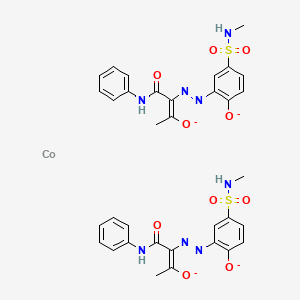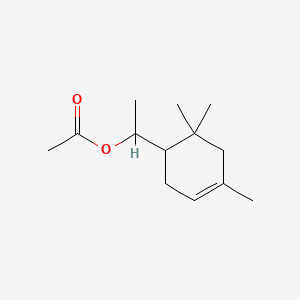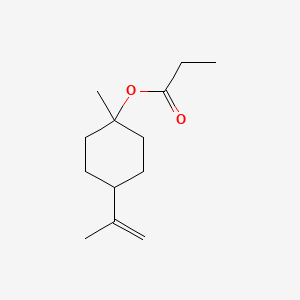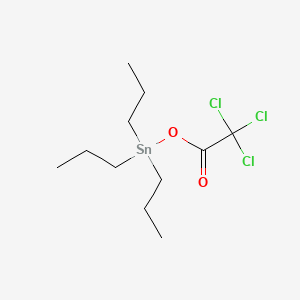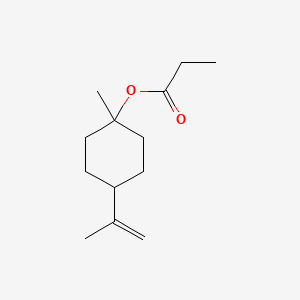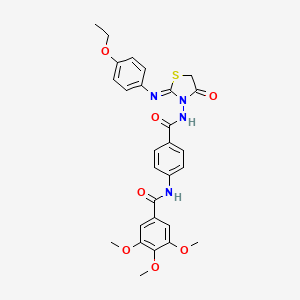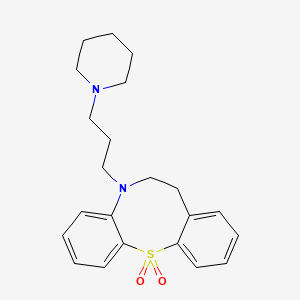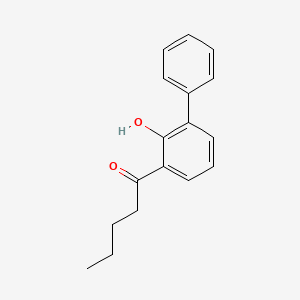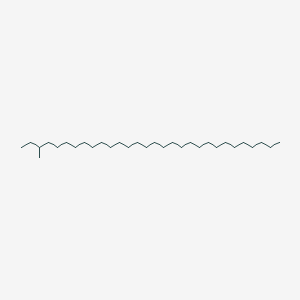
3-Methyltriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyltriacontane: is an organic compound with the molecular formula C31H64 . It is a long-chain hydrocarbon, specifically a methylated derivative of triacontane. This compound is characterized by its high molecular weight and low reactivity, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyltriacontane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of triacontane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation .
Industrial Production Methods: In industrial settings, this compound is often produced through the fractional distillation of petroleum. The process involves the separation of long-chain hydrocarbons from crude oil, followed by further purification and methylation to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyltriacontane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It is relatively inert to oxidation and reduction under standard conditions.
Common Reagents and Conditions:
Halogenation: Reacts with halogens (e.g., chlorine, bromine) in the presence of UV light to form halogenated derivatives.
Hydrogenation: Can be hydrogenated using hydrogen gas and a metal catalyst (e.g., palladium) to produce fully saturated hydrocarbons.
Major Products:
Halogenated Derivatives: Formed through halogenation reactions.
Hydrogenated Products: Result from hydrogenation, leading to more saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry: 3-Methyltriacontane is used as a reference compound in gas chromatography due to its well-defined retention time. It is also employed in the study of hydrocarbon behavior and properties .
Biology: In biological research, this compound is investigated for its role in the cuticular waxes of plants and insects. It is a component of the protective wax layer that helps prevent water loss and provides resistance to environmental stress .
Industry: In the industrial sector, this compound is utilized as a lubricant and in the production of specialty chemicals. Its stability and low reactivity make it suitable for use in high-temperature and high-pressure environments .
Mécanisme D'action
The mechanism of action of 3-Methyltriacontane is primarily physical rather than chemical due to its inert nature. In biological systems, it functions as a barrier component in cuticular waxes, providing protection against desiccation and environmental damage. Its long hydrocarbon chain interacts with other lipid molecules, enhancing the structural integrity of the wax layer .
Comparaison Avec Des Composés Similaires
Triacontane (C30H62): A straight-chain hydrocarbon with similar physical properties but lacks the methyl group at the third carbon.
Tritriacontane (C33H68): A longer-chain hydrocarbon with similar applications but different molecular weight and chain length.
Uniqueness: 3-Methyltriacontane’s uniqueness lies in its specific methylation, which slightly alters its physical properties and reactivity compared to its non-methylated counterparts. This modification can influence its behavior in various applications, making it a valuable compound for specific research and industrial purposes .
Propriétés
Numéro CAS |
72227-01-1 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
3-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(3)5-2/h31H,4-30H2,1-3H3 |
Clé InChI |
NXCMTLDSKYDELZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


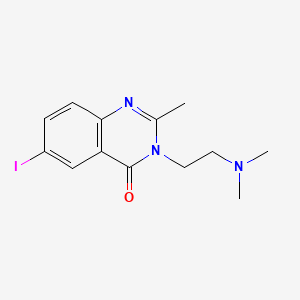
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
